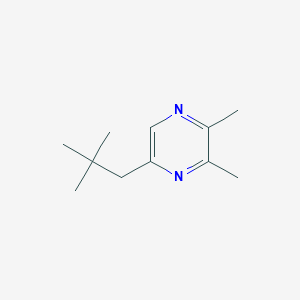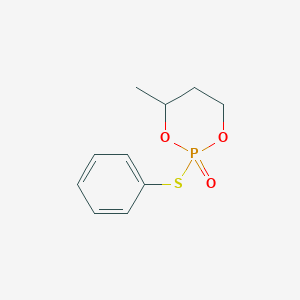
ETHYL alpha-HYDROXYCAPROATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl alpha-hydroxycaproate: is an organic compound with the chemical formula C8H16O3. It is an ester derived from the reaction of ethanol and alpha-hydroxycaproic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl alpha-hydroxycaproate can be synthesized through esterification, where ethanol reacts with alpha-hydroxycaproic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl alpha-hydroxycaproate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Alpha-hydroxycaproic acid.
Reduction: Ethyl hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl alpha-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of esters.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Medicine: Research explores its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is utilized in the production of flavors and fragrances, contributing to the aroma profiles of various products.
Mécanisme D'action
Ethyl alpha-hydroxycaproate can be compared with other esters such as:
Ethyl acetate: Known for its use as a solvent and in flavorings.
Methyl butyrate: Commonly used in fruit flavorings.
Ethyl lactate: Used as a solvent and in biodegradable plastics.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its alpha-hydroxy group makes it more reactive in certain chemical reactions compared to other esters.
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Ethyl lactate
Propriétés
Formule moléculaire |
C8H16O4 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1-hydroxyethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3 |
Clé InChI |
MPVOIKMDUZHBIQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)OC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


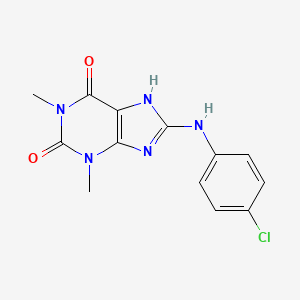


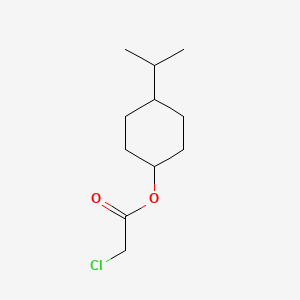
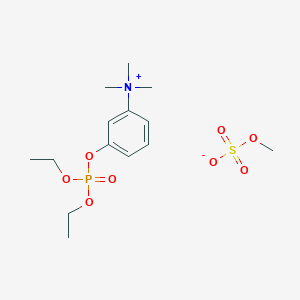

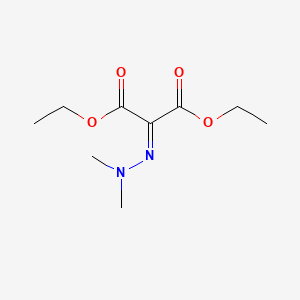

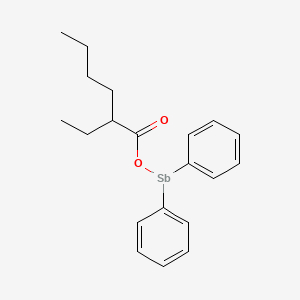
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)
